molecular formula C18H25N5O2 B2714255 (E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915875-41-1

(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2714255
CAS No.: 915875-41-1
M. Wt: 343.431
InChI Key: WWGHGDSTACNMNV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation for Antidepressant Agents

Compounds related to "(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These studies have identified potent serotonin receptor ligands and phosphodiesterase inhibitors with potential applications as antidepressant and/or anxiolytic agents. A particular focus has been on the modifications to enhance receptor affinity and selectivity, contributing to the development of new therapeutic options for treating mood disorders (Zagórska et al., 2016).

Mesoionic Purinone Analogs

Research into mesoionic purinone analogs, which are structurally related to purine-2,8-dione, has been conducted to understand their properties and potential applications. These studies have explored the synthesis of novel compounds and their reactions to develop new molecules with unique characteristics, potentially useful in various biological and chemical applications (Coburn & Taylor, 1982).

Novel Arylpiperazinylalkyl Purine Diones

A series of novel arylpiperazinylalkyl purine diones have been synthesized and evaluated for their affinity towards serotonin and dopamine receptors. These compounds demonstrate a range of receptor activities, making them candidates for further exploration as antidepressant and anxiolytic drugs. The research underscores the importance of specific substituents for receptor affinity and selectivity, offering insights into the design of new psychotropic medications (Zagórska et al., 2015).

Serotonin Transporter Activity

The serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives has been assessed in relation to their acid-base properties. This line of research contributes to understanding the molecular interactions responsible for their biological effects, which is crucial for the development of new therapeutic agents targeting serotonin transporters (Zagórska et al., 2011).

Antiviral Activity of Imidazo-s-triazine Nucleosides

Studies have also been conducted on the synthesis and antiviral activity of imidazo-s-triazine nucleosides, presenting a new class of purine analogues with potential antiviral applications. This research highlights the therapeutic possibilities of these compounds against various viral infections, expanding the scope of applications for related imidazo purine diones (Kim et al., 1978).

Properties

IUPAC Name

6-butan-2-yl-2-[(E)-but-2-enyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-7-9-10-21-16(24)14-15(20(6)18(21)25)19-17-22(11(3)8-2)12(4)13(5)23(14)17/h7,9,11H,8,10H2,1-6H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGHGDSTACNMNV-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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